molecular formula C18H30ClNO4 B1194140 Bufetolol hydrochloride CAS No. 35108-88-4

Bufetolol hydrochloride

Cat. No. B1194140
CAS RN: 35108-88-4
M. Wt: 359.9 g/mol
InChI Key: DTAWWMIEZBHDDH-UHFFFAOYSA-N
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Description

Bufetolol hydrochloride is a beta-adrenergic blocking drug that is used to treat hypertension and angina pectoris. It is a selective beta-1 blocker that reduces the heart rate and contractility of the heart, thereby decreasing the workload of the heart. Bufetolol hydrochloride is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

  • Bufetolol hydrochloride has been shown to exhibit β-adrenoceptor blocking effects. In studies involving guinea pig atria, it demonstrated a potent blockade against the positive chronotropic action of isoproterenol on the guinea pig sinus node. This suggests its potential use in treating dysrhythmias (Inui & Imamura, 1977).

  • In addition to its β-adrenoceptor blocking capabilities, bufetolol hydrochloride has been found to influence various electrophysiological properties of the atrium. These include effects on action potential, contractile force, and membrane excitability, which are significant in the context of its antiarrhythmic potential (Inui & Imamura, 1977).

  • Further studies on canine papillary muscle revealed that bufetolol, along with another β-blocker propranolol, can significantly decrease the maximum rate of rise of the action potential. This action may be attributable to a decrease in sodium conductance and is relevant for its potential use in cardiac dysfunctions (Inui & Imamura, 1976).

  • Hemodynamic effects of bufetolol hydrochloride have also been studied in patients with essential hypertension. It showed a reduction in total peripheral resistance, suggesting its potential therapeutic use in managing hypertension (Tsukiyama et al., 1976).

properties

IUPAC Name

1-(tert-butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4.ClH/c1-18(2,3)19-11-14(20)12-22-16-8-4-5-9-17(16)23-13-15-7-6-10-21-15;/h4-5,8-9,14-15,19-20H,6-7,10-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAWWMIEZBHDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC2CCCO2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53684-49-4 (Parent)
Record name Bufetolol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035108884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30956546
Record name 1-(tert-Butylamino)-3-{2-[(oxolan-2-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufetolol hydrochloride

CAS RN

35108-88-4
Record name 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(tetrahydro-2-furanyl)methoxy]phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35108-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufetolol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035108884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butylamino)-3-{2-[(oxolan-2-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl[2-hydroxy-3-[2-[(tetrahydro-2-furyl)methoxy]phenoxy]propyl]ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFETOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWE8W5792M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
H Tsukiyama, K OTSUKA, K MIYAMOTO… - Japanese Circulation …, 1976 - jstage.jst.go.jp
… 75 mg/day) or bufetolol hydrochloride (av. 30 mg/day) in 40 patients with essential hypertension. … Bufetolol hydrochloride Propranolol used widely in this respect decreases …
Number of citations: 20 www.jstage.jst.go.jp
H Tsukiyama, K Otsuka, K Miyamoto… - JAPANESE …, 1975 - cnjournals.com
Hemodynamic studies (using (131) I-labeled albumin RISA]) Were performed before and 5 and 42 weeks after the oral administration of pindolol (av. 30 mg/day), oxprenolol (av. 216 mg/…
Number of citations: 0 cnjournals.com
T Kohro, D Hayashi, T Yamazaki, R Nagai… - Circulation …, 2010 - jstage.jst.go.jp
Background: Beta-blockers are underprescribed for coronary artery disease (CAD) patients in Japan. Considering the vast amount of evidence showing their benefits in this group of …
Number of citations: 16 www.jstage.jst.go.jp
K Sugawara, N Takami, M Ozaki - The Japanese Journal of …, 1979 - jstage.jst.go.jp
… agents used were as follows: pindolol (Sandoz), pro pranolol hydrochloride (ICI), alprenolol hydrochloride (Teikoku Zoki), carteolol hydro chloride (Otsuka), bufetolol hydrochloride (…
Number of citations: 7 www.jstage.jst.go.jp
H Sanbe, J Haginaka - Analyst, 2003 - pubs.rsc.org
… Racemic bufetolol hydrochloride was donated from Yoshitomi Pharmaceutical (Tokyo, Japan). The structure of β-blockers used in this study are illustrated in Fig. 1. …
Number of citations: 131 pubs.rsc.org
K Murakami, T Kasama, R Hayashi… - … (Clinical research ed …, 1982 - ncbi.nlm.nih.gov
… In December 1981 her doctor had prescribed bufetolol hydrochloride,2 a non-cardioselective beta-blocker, 15 mg three times daily for hypertension(186/110 mm Hg). Examination had …
Number of citations: 9 www.ncbi.nlm.nih.gov
J Inui, H Imamura - European Journal of Pharmacology, 1977 - Elsevier
… Drugs used were bufetolol hydrochloride (Y-6124; Yoshitomi, Japan), propranolol hydrochloride (Sumitomo, Japan), quinidine sulfate (Wako, Japan) and 1-isoproterenol hydrochloride (…
Number of citations: 6 www.sciencedirect.com
S Kudo, Y Nozawa - Biochemical pharmacology, 1985 - Elsevier
A series of six β-adrenergic blocking drugs including propranolol, bufetolol, bunitrolol, pindolol, labetalol and acebutolol were examined for effects on adenylate cyclase, guanylate …
Number of citations: 1 www.sciencedirect.com
H Sada, S Harada, T Ban - Naunyn-Schmiedeberg's archives of …, 1983 - Springer
… Drugs and their concentrations studied in this work were as follows (lamol/1): bufetolol hydrochloride (Yoshitomi, Japan), 27.8, 55.6 and 138.9 ; bunitrolol hydrochloride (K81366; CH …
Number of citations: 9 link.springer.com
Y Miura, J Inui, H Imamura - Naunyn-Schmiedeberg's Archives of …, 1978 - Springer
Electrophysiological and mechanical effects of phenylephrine were observed in the rabbit papillary muscle which was depolarized and rendered inexcitable by an elevation of …
Number of citations: 102 link.springer.com

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